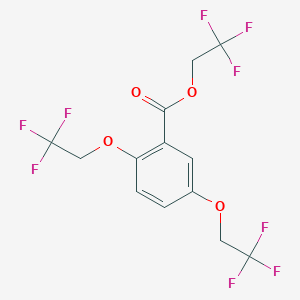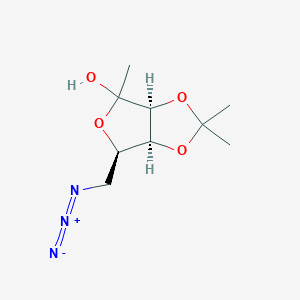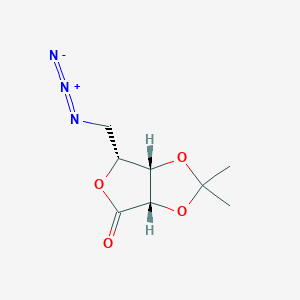
Dodecanedioic acid monomethyl ester
Vue d'ensemble
Description
Le mycophénolate sodique est la forme saline de l'acide mycophénolique, un agent immunosuppresseur utilisé principalement pour prévenir le rejet de greffe d'organe. Il est également utilisé dans le traitement de diverses maladies auto-immunes. Le mycophénolate sodique est connu pour sa capacité à inhiber la prolifération des lymphocytes, qui sont des composants essentiels du système immunitaire .
Applications De Recherche Scientifique
Mycophenolate sodium has a wide range of scientific research applications, including :
Chemistry: Used in the study of complexation reactions and salt formation.
Biology: Employed in research on lymphocyte proliferation and immune response.
Medicine: Widely used in the prevention of organ transplant rejection and the treatment of autoimmune diseases such as systemic lupus erythematosus and systemic sclerosis.
Industry: Utilized in the production of immunosuppressive drugs and formulations.
Mécanisme D'action
Target of Action
The primary target of Dodecanedioic acid monomethyl ester (DDAME) is the yeast Candida tropicalis . This yeast is naturally equipped with a specific enzyme portfolio for the production of dicarboxylic acids (DCAs) from various substrates, like alkanes and fatty acids .
Mode of Action
Candida tropicalis converts petrochemical-based n-dodecanes to the corresponding dicarboxylic acids by targeted functionalization . In the presence of DDAME, which can be easily obtained from transesterification of coconut oil, Candida tropicalis performs whole-cell biotransformation .
Biochemical Pathways
The production of DDA from linoleic acid is based on the lipoxygenase pathway in plants . The cascade is composed of lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and unidentified double-bond reductase in E. coli for the main cascade reactions, as well as NADH oxidase for cofactor recycling . The four component enzymes involved in the cascade are co-expressed in E. coli, together with the endogenous double-bond reductase of E. coli .
Pharmacokinetics
Its physical properties such as melting point (515-52 °C), boiling point (170 °C at 3 Torr pressure), and density (1012±006 g/cm3) have been reported . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of DDAME is the production of Dodecanedioic acid (DDA), a versatile precursor for producing the polyamide nylon-6,12 . DDA is highly useful to the chemical industry and is used for many technical applications, such as heat and chemical-resistant sheaths .
Action Environment
The action of DDAME is influenced by environmental factors such as pH and substrate feeding strategy . A gradual pH shift and an optimized substrate feeding strategy were found to be crucial for achieving a high final DDA concentration . The process also requires monitoring of the transcriptional profile .
Analyse Biochimique
Biochemical Properties
It is known that Candida tropicalis, a type of yeast, can convert petrochemical-based n-dodecanes to the corresponding dicarboxylic acids by targeted functionalization This suggests that Dodecanedioic acid monomethyl ester may interact with certain enzymes and proteins within this yeast species
Cellular Effects
It is known that Candida tropicalis can convert this compound into dicarboxylic acids , suggesting that it may influence cellular metabolism within this yeast species
Molecular Mechanism
It is known that Candida tropicalis can convert this compound into dicarboxylic acids , suggesting that it may interact with certain biomolecules within this yeast species
Metabolic Pathways
It is known that Candida tropicalis can convert this compound into dicarboxylic acids , suggesting that it may be involved in certain metabolic pathways within this yeast species
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du mycophénolate sodique implique l'isolement et la purification de l'acide mycophénolique, qui est obtenu par fermentation d'espèces de Penicillium. Le processus comprend les étapes suivantes :
Fermentation : Des espèces de Penicillium sont cultivées dans des conditions appropriées pour produire de l'acide mycophénolique.
Isolement : La culture de fermentation est ajustée à un pH acide, et les mycéliums sont récupérés par filtration.
Lixiviation : Les mycéliums sont lixiviés avec un solvant organique pour extraire l'acide mycophénolique.
Purification : L'acide mycophénolique est isolé du solvant et purifié.
Méthodes de production industrielle : Dans les milieux industriels, la production de mycophénolate sodique implique les étapes suivantes :
Dissolution : L'acide mycophénolique est dissous dans des solvants choisis.
Traitement : La solution est traitée avec une source de sodium pour former le mycophénolate sodique.
Isolement : Le mycophénolate sodique résultant est isolé et purifié.
Analyse Des Réactions Chimiques
Types de réactions : Le mycophénolate sodique subit diverses réactions chimiques, notamment :
Complexation : Il forme des complexes avec des ions métalliques tels que le fer (III).
Formation de sel : Il réagit avec différentes bases pour former divers sels.
Réactifs et conditions communs :
Ions fer (III) : Utilisés dans les réactions de complexation.
Sources de sodium : Utilisées dans la formation de mycophénolate sodique.
Produits principaux :
Mycophénolate sodique : Le principal produit formé à partir de la réaction de l'acide mycophénolique avec des sources de sodium.
Complexes : Formés avec des ions métalliques lors des réactions de complexation.
4. Applications de la recherche scientifique
Le mycophénolate sodique a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé dans l'étude des réactions de complexation et de la formation de sel.
Biologie : Employé dans la recherche sur la prolifération des lymphocytes et la réponse immunitaire.
Médecine : Largement utilisé dans la prévention du rejet de greffe d'organe et le traitement des maladies auto-immunes telles que le lupus érythémateux disséminé et la sclérodermie.
Industrie : Utilisé dans la production de médicaments et de formulations immunosuppresseurs.
5. Mécanisme d'action
Le mycophénolate sodique exerce ses effets en inhibant la déshydrogénase monophosphate d'inosine, une enzyme essentielle à la synthèse de novo des nucléotides guanosine . Cette inhibition entraîne une réduction de la prolifération des lymphocytes T et B, qui sont essentiels à la réponse immunitaire. Les cibles moléculaires et les voies impliquées comprennent :
Déshydrogénase monophosphate d'inosine : L'enzyme cible principale.
Voie de synthèse des nucléotides guanosine : La voie affectée par l'inhibition.
Comparaison Avec Des Composés Similaires
Le mycophénolate sodique est souvent comparé au mycophénolate mofétil, une autre formulation de l'acide mycophénolique . Les deux composés sont utilisés à des fins similaires, mais ils présentent des caractéristiques distinctes :
Mycophénolate mofétil : Un promédicament qui est hydrolysé en acide mycophénolique dans l'organisme. Il a une biodisponibilité plus élevée mais peut provoquer davantage d'effets secondaires gastro-intestinaux.
Mycophénolate sodique : Une formulation à enrobage entérique qui libère l'acide mycophénolique dans l'intestin grêle, ce qui pourrait réduire les effets secondaires gastro-intestinaux.
Composés similaires :
- Mycophénolate mofétil
- Azathioprine
- Méthotrexate
La formulation unique à enrobage entérique du mycophénolate sodique et sa capacité à réduire les effets secondaires gastro-intestinaux en font une option précieuse en thérapie immunosuppressive.
Propriétés
IUPAC Name |
12-methoxy-12-oxododecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGGDLIBDASKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282966 | |
| Record name | Dodecanedioic acid monomethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3903-40-0 | |
| Record name | 3903-40-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanedioic acid monomethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecanedioic acid monomethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dodecanedioic acid monomethyl ester in the synthesis of β-Methylpentadecanedioic acid dimethyl ester?
A1: this compound (III) acts as a key starting material in the Kolbe electrolysis reaction alongside β-methylglutaric acid monomethyl ester (II) to produce β-Methylpentadecanedioic acid dimethyl ester (I). The reaction occurs in a methanol solution, and upon electrolysis, the two ester molecules undergo decarboxylation and dimerization to form the final product. The research specifically investigated the optimal mole ratio of (II) to (III) for cost-effective production, finding that a 1:1.38 ratio with recoverable unreacted (III) minimized production costs [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


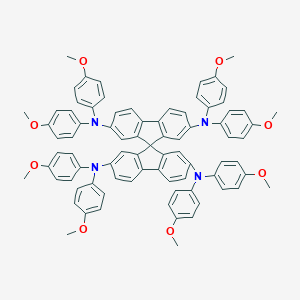
![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)
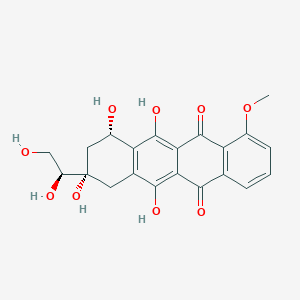
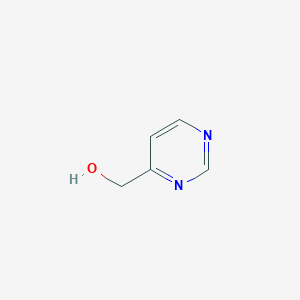
![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)
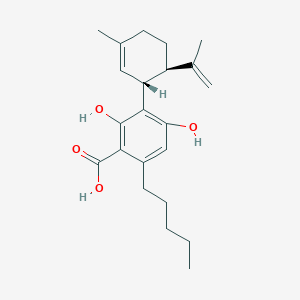
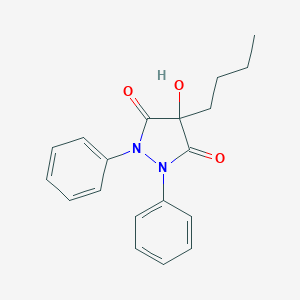


![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)
